acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Overview
Description
Exenatide Acetate, also known as Exendin-4, is a 39-amino acid peptide originally isolated from the salivary glands of the Gila monster . It is a long-acting glucagon-like peptide-1 receptor agonist with an IC50 of 3.22 nM . It is used in the management of type 2 diabetes mellitus .
Synthesis Analysis
Exenatide can be prepared by solid-phase synthesis, and the condensing agent N,N′-Diisopropylcarbodiimide (DIC) is added twice to ensure the complete reaction . Other studies have also discussed the preparation of exenatide, including the use of inside-porous microspheres and a large scale biocatalytic manufacture .
Molecular Structure Analysis
Exenatide is a synthetic version of exendin-4, a peptide isolated from the saliva of the Gila lizard, functioning as an analog of glucagon-like peptide-1 (GLP-1), a hormone which lowers blood glucose by stimulating insulin secretion .
Chemical Reactions Analysis
Exenatide remains relatively stable at pH 4.5 when incubated at 37 °C. At pH 5.5–6.5, degradation was driven by oxidation, while driven by deamidation at pH 7.5–8.5 .
Scientific Research Applications
Cardioprotective Effects
Exenatide Acetate has demonstrated significant cardioprotective effects. In a porcine model of ischemia and reperfusion injury, exenatide was found to reduce myocardial infarct size and prevent deterioration of systolic and diastolic cardiac function (Timmers et al., 2009). Additionally, a study on patients with ST-segment–elevation myocardial infarction undergoing primary percutaneous coronary intervention showed that exenatide reduced infarct size and improved subclinical left ventricular function (Woo et al., 2013).
Application in Diabetes Treatment
Exenatide has been studied for its role in treating diabetes. A study highlighted the development of a long-acting injectable formulation of exenatide for treating type II diabetes, showing improved glucose tolerance in mice after a single injection (Li et al., 2013). Another study on overweight patients with type 2 diabetes observed the effects of exenatide on A1C, weight, and cardiovascular risk factors over 82 weeks, showing its potential for long-term diabetes management (Blonde et al., 2006).
Neuroprotective Effects in Parkinson's Disease
Research has also explored exenatide's neuroprotective effects. A study on patients with Parkinson's disease found that exenatide injections led to improvements in off-medication motor scores, suggesting its potential as a treatment avenue in Parkinson’s disease (Athauda et al., 2017).
Oral Delivery Innovations
The development of oral delivery systems for exenatide has been a focus of research. One study successfully encapsulated exenatide in microspheres prepared by cross-linking alginate and hyaluronate, demonstrating the feasibility of oral delivery of exenatide with controlled release and effective blood glucose reduction (Zhang et al., 2014).
Mechanism of Action
Target of Action
Exenatide Acetate primarily targets the glucagon-like peptide-1 (GLP-1) receptor . This receptor plays a crucial role in glucose homeostasis .
Mode of Action
Exenatide Acetate is a GLP-1 receptor agonist . By activating this receptor, it increases insulin secretion and decreases glucagon secretion in a glucose-dependent manner . Additionally, Exenatide Acetate slows gastric emptying and decreases food intake .
Biochemical Pathways
Exenatide Acetate affects several biochemical pathways. It modulates the body’s natural response to glucose . More insulin and less glucagon are released in response to glucose . In cases of hypoglycemia, a normal amount of glucagon is released . Exenatide Acetate also slows gastric emptying, leading to a slower and prolonged release of glucose into the systemic circulation .
Pharmacokinetics
It is known that exenatide acetate is administered subcutaneously
Result of Action
The molecular and cellular effects of Exenatide Acetate’s action include increased insulin secretion, decreased glucagon secretion, and slowed gastric emptying . These effects improve glycemic control . Additionally, Exenatide Acetate has been found to exert a rapid anti-inflammatory effect at the cellular and molecular level, which may contribute to a potentially beneficial antiatherogenic effect .
Action Environment
It is known that exenatide acetate is used as an adjunct to diet and exercise to improve glycemic control in patients with type 2 diabetes This suggests that lifestyle factors such as diet and physical activity may influence the efficacy of Exenatide Acetate
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Exenatide Acetate plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It binds to the GLP-1 receptor, a G-protein-coupled receptor, which leads to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. This interaction results in the enhancement of insulin secretion from pancreatic beta cells and the suppression of glucagon release from alpha cells . Additionally, Exenatide Acetate interacts with enzymes involved in the degradation of incretin hormones, such as dipeptidyl peptidase-4 (DPP-4), which prolongs its activity in the bloodstream .
Cellular Effects
Exenatide Acetate exerts various effects on different cell types and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to elevated glucose levels. In alpha cells, it suppresses glucagon release, which helps to lower blood glucose levels . Exenatide Acetate also affects gastrointestinal cells by slowing gastric emptying, which leads to a more gradual absorption of glucose into the bloodstream . Furthermore, it influences cell signaling pathways, such as the cAMP pathway, and modulates gene expression related to insulin synthesis and secretion .
Molecular Mechanism
The molecular mechanism of Exenatide Acetate involves its binding to the GLP-1 receptor on the surface of target cells. This binding activates the receptor and triggers a cascade of intracellular signaling events, including the activation of adenylate cyclase and the subsequent increase in cAMP levels . The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins involved in insulin secretion and glucagon suppression . Additionally, Exenatide Acetate modulates gene expression by influencing transcription factors that regulate the synthesis of insulin and other related proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Exenatide Acetate have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or extreme pH levels . Long-term studies have shown that Exenatide Acetate maintains its efficacy in improving glycemic control over extended periods, with sustained effects on insulin secretion and glucagon suppression . Some degradation products may form over time, which could potentially affect its activity .
Dosage Effects in Animal Models
In animal models, the effects of Exenatide Acetate vary with different dosages. At lower doses, it effectively enhances insulin secretion and suppresses glucagon release, leading to improved glycemic control . At higher doses, Exenatide Acetate may cause adverse effects, such as nausea, vomiting, and hypoglycemia . Studies have also shown that there is a threshold dose beyond which no further improvement in glycemic control is observed, indicating a dose-dependent effect .
Metabolic Pathways
Exenatide Acetate is involved in several metabolic pathways, primarily related to glucose metabolism. It enhances insulin secretion, which promotes glucose uptake and utilization by peripheral tissues . Additionally, it suppresses glucagon release, which reduces hepatic glucose production . Exenatide Acetate also influences the metabolism of incretin hormones by inhibiting the activity of DPP-4, thereby prolonging the half-life of GLP-1 and enhancing its effects on glucose metabolism .
Transport and Distribution
Exenatide Acetate is transported and distributed within cells and tissues through various mechanisms. After subcutaneous injection, it is absorbed into the bloodstream and binds to plasma proteins, which helps to prolong its half-life . It is then distributed to target tissues, such as the pancreas and gastrointestinal tract, where it exerts its effects . Exenatide Acetate is also transported across cell membranes through receptor-mediated endocytosis, which facilitates its uptake by target cells .
Subcellular Localization
The subcellular localization of Exenatide Acetate is primarily within the cytoplasm and cell membrane of target cells. Upon binding to the GLP-1 receptor, it activates intracellular signaling pathways that lead to its effects on insulin secretion and glucagon suppression . Exenatide Acetate may also undergo post-translational modifications, such as phosphorylation, which can influence its activity and localization within the cell . Additionally, it may be directed to specific cellular compartments through targeting signals that ensure its proper function .
Properties
IUPAC Name |
acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C184H282N50O60S.C2H4O2/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102;1-2(3)4/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194);1H3,(H,3,4)/t94-,95-,96-,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAXWAGAAYUUBX-JVTOQCAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CN=CN9)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC9=CN=CN9)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C186H286N50O62S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4247 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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